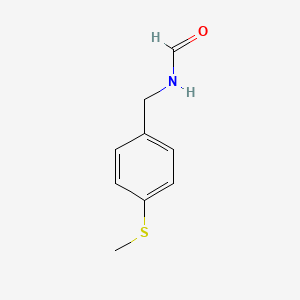

4-Methylthiobenzylformamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11NOS |

|---|---|

Molecular Weight |

181.26 g/mol |

IUPAC Name |

N-[(4-methylsulfanylphenyl)methyl]formamide |

InChI |

InChI=1S/C9H11NOS/c1-12-9-4-2-8(3-5-9)6-10-7-11/h2-5,7H,6H2,1H3,(H,10,11) |

InChI Key |

GAQOHAKCQYNBCU-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC=C(C=C1)CNC=O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methylthiobenzylformamide

Direct Amidation Routes to Formamide (B127407) Derivatives

Direct amidation of amines is a primary strategy for the synthesis of formamides. These methods often involve the use of a formylating agent to introduce the formyl group (-CHO) onto the nitrogen atom of the amine.

A common approach is the use of formylating agents like formic acid or its derivatives. For instance, N-formylation of amines can be achieved using a mixture of formic acid, oxalyl chloride, and imidazole (B134444), where N-formyl imidazole is a proposed reactive intermediate. sci-hub.se Another method involves the use of dimethylformamide (DMF) as both a solvent and a formylating agent, often catalyzed by imidazole. sci-hub.se The reaction proceeds through the nucleophilic attack of the amine on a reactive intermediate formed from DMF. sci-hub.se

Base-promoted direct amidation of esters represents another significant route. nih.gov This can be achieved under transition-metal-free and solvent-free conditions, for example, using sodium tert-butoxide (NaOtBu) as a mediator at room temperature. rsc.org Iron(III) chloride has also been demonstrated as an effective Lewis acid catalyst for the direct amidation of esters under solvent-free conditions. mdpi.com While broadly applicable, the success of these methods can be substrate-dependent, with some amines, particularly aliphatic and benzylic amines, posing challenges under certain conditions. nih.gov

Boron-based catalysts have also emerged for direct amidation reactions. ucl.ac.uk For example, borinic acid catalysts have been shown to be effective for the N-formylation of amines. umich.edu These methods offer an alternative to traditional coupling agents and can provide high yields under relatively mild conditions.

Strategies for Incorporating the 4-Methylthiobenzyl Moiety

The synthesis of 4-Methylthiobenzylformamide specifically requires the introduction of the 4-methylthiobenzyl group. This is typically achieved by starting with a precursor that already contains this moiety, such as 4-(methylthio)benzylamine (B1349970). sigmaaldrich.com

The most direct approach involves the formylation of 4-(methylthio)benzylamine. This can be accomplished using various formylating agents as described in the direct amidation section. For example, treating 4-(methylthio)benzylamine with a suitable formylating agent, such as formic acid or a reactive formic acid derivative, would yield the desired this compound. The reaction of benzylamine (B48309) with imidazole in DMF at elevated temperatures has been shown to produce N-formyl benzylamine in high yield, a reaction that serves as a model for the formylation of substituted benzylamines like 4-(methylthio)benzylamine. sci-hub.se

Reductive amination provides an alternative and highly effective route to substituted amines, which can then be formylated. masterorganicchemistry.com This two-step process involves the reaction of an aldehyde or ketone with an amine to form an imine, which is then reduced to the corresponding amine. libretexts.org For the synthesis of this compound, one could envision a pathway starting from 4-(methylthio)benzaldehyde (B43086).

The general mechanism of reductive amination begins with the nucleophilic addition of an amine to the carbonyl group of an aldehyde or ketone, forming a hemiaminal intermediate. libretexts.org This intermediate then dehydrates to form an imine (or an enamine if a secondary amine is used). libretexts.org The subsequent reduction of the imine C=N bond to an amine can be achieved using various reducing agents. libretexts.org

Common reducing agents for this transformation include:

Sodium borohydride (B1222165) (NaBH₄) : A versatile reducing agent, though it can also reduce the starting aldehyde or ketone if not added carefully after imine formation. commonorganicchemistry.com

Sodium cyanoborohydride (NaBH₃CN) : Often preferred as it is less reactive towards carbonyls than imines, allowing for a one-pot reaction. masterorganicchemistry.comcommonorganicchemistry.com

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) : Another mild and selective reducing agent, particularly effective for reductive aminations. masterorganicchemistry.comcommonorganicchemistry.com

A direct synthesis of N-formamides can be achieved by coupling the reductive amination of carbonyl compounds with the fixation of carbon dioxide in the presence of a ruthenium-based catalyst. nih.gov In this one-pot process, an aldehyde, such as a substituted benzaldehyde, reacts with ammonia (B1221849) and hydrogen in the presence of CO₂ to yield the corresponding N-formamide. nih.gov This method has shown high yields for various benzaldehydes. nih.gov

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of the desired product in any chemical synthesis. deskera.com This involves systematically varying parameters such as temperature, solvent, catalyst, and reactant concentrations. deskera.comwhiterose.ac.uk

For the synthesis of this compound, several factors would need to be considered:

Temperature : The reaction temperature can significantly influence the reaction rate and the formation of byproducts. For example, in the formylation of benzylamine using imidazole and DMF, increasing the temperature from ambient to 120°C dramatically increased the yield. sci-hub.se

Solvent : The choice of solvent can affect the solubility of reactants and intermediates, as well as the reaction pathway. Polar aprotic solvents like DMF or acetonitrile (B52724) are often suitable for formylation reactions.

Catalyst : The type and loading of the catalyst can have a profound impact on the reaction's efficiency and selectivity. deskera.com For instance, in direct amidation reactions, the choice between a base promoter like NaOtBu or a Lewis acid catalyst like FeCl₃ can influence the substrate scope and reaction conditions. rsc.orgmdpi.com

Reactant Stoichiometry : The molar ratio of the reactants, such as the amine and the formylating agent, should be optimized to ensure complete conversion of the limiting reagent and to minimize side reactions.

The following table illustrates a hypothetical optimization study for the formylation of 4-(methylthio)benzylamine, based on general principles of reaction optimization.

Table 1: Hypothetical Optimization of the Formylation of 4-(Methylthio)benzylamine

| Entry | Formylating Agent | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Formic Acid | None | Toluene | 110 | 24 | 45 |

| 2 | Ethyl Formate | NaOMe (20) | THF | 65 | 12 | 60 |

| 3 | DMF | Imidazole (10) | DMF | 120 | 8 | 85 |

| 4 | CO₂/H₂ | Ru/MFM-300(Cr) | MeOH | 160 | 16 | 92 |

This table is for illustrative purposes and does not represent actual experimental data.

Exploration of Novel and Sustainable Synthesis Pathways

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce waste, use less hazardous materials, and improve energy efficiency. ijsetpub.com

Sustainable approaches to amide bond formation include:

Catalytic Direct Amidation : The use of catalysts, especially those based on earth-abundant and non-toxic metals, can reduce the need for stoichiometric activating agents that generate significant waste. ucl.ac.ukresearchgate.net Iron-catalyzed direct amidation is a prime example of this approach. mdpi.com

Solvent-Free Reactions : Conducting reactions without a solvent, or in greener solvents like water or bio-based solvents like Cyrene, can significantly reduce the environmental impact of a synthesis. rsc.orgresearchgate.net

Use of Renewable Feedstocks : While not directly applicable to the synthesis of this compound from its common precursors, the broader goal is to derive starting materials from renewable resources. ijsetpub.com

One-Pot Reactions : Designing synthetic sequences where multiple steps are carried out in a single reaction vessel without isolating intermediates can save time, resources, and reduce waste. nih.gov The direct synthesis of N-formamides from aldehydes, ammonia, and CO₂ is an excellent example of a sustainable one-pot process. nih.gov

Researchers are also exploring novel activation methods. For example, mechanochemical synthesis, where mechanical force is used to drive reactions, can offer a solvent-free and efficient alternative to traditional solution-phase chemistry. mdpi.com

Synthetic Scale-Up Considerations in Academic Research

Scaling up a synthesis from the milligram or gram scale of a research laboratory to a larger scale presents several challenges. enamine.net What works well in a small flask may not be directly translatable to a larger reactor. researchgate.net

Key considerations for the academic scale-up of this compound synthesis include:

Heat Transfer : Exothermic reactions that are easily controlled on a small scale can become difficult to manage in larger vessels due to a lower surface-area-to-volume ratio. This can lead to temperature gradients and the formation of byproducts.

Mass Transfer and Mixing : Ensuring efficient mixing becomes more challenging on a larger scale, which can affect reaction rates and homogeneity, particularly in heterogeneous reactions.

Reagent Addition : The rate of addition of reagents may need to be carefully controlled on a larger scale to manage reaction temperature and concentration profiles.

Work-up and Purification : Procedures that are straightforward on a small scale, such as extraction and column chromatography, can become cumbersome and time-consuming at a larger scale. Alternative purification methods like crystallization or distillation might be necessary.

Safety : The potential hazards associated with a reaction are magnified on a larger scale. A thorough risk assessment is essential.

For a hypothetical gram-scale synthesis of this compound in an academic setting, a robust and high-yielding one-pot procedure would be preferable to minimize handling and purification steps. A direct formylation using a catalytic system or a well-optimized reductive amination protocol would be strong candidates. The choice would depend on the availability and cost of the starting materials (4-(methylthio)benzylamine vs. 4-(methylthio)benzaldehyde) and the robustness of the chosen method.

Chemical Reactivity and Transformation Mechanisms of 4 Methylthiobenzylformamide

Reactivity of the Formamide (B127407) Functional Group

The formamide group, -NHCHO, is a key site for several chemical reactions, including hydrolysis, N-alkylation, N-acylation, and reduction.

Hydrolytic Degradation Pathways

The hydrolysis of the formamide bond in 4-Methylthiobenzylformamide results in its cleavage to form 4-(methylthio)benzylamine (B1349970) and formic acid. This reaction can proceed under acidic, basic, or enzymatic conditions. The stability of amides to hydrolysis can be significant, often requiring vigorous conditions like heating with strong acids or bases. arkat-usa.org

Under alkaline conditions, the hydrolysis mechanism is similar to that of esters, involving the nucleophilic attack of a hydroxide ion on the carbonyl carbon. arkat-usa.orgresearchgate.net This forms a tetrahedral intermediate which can then break down to the corresponding carboxylate and amine. arkat-usa.orgresearchgate.net In non-aqueous conditions with sodium hydroxide in a methanol/dichloromethane solvent system, secondary and tertiary amides can undergo hydrolysis under milder conditions. arkat-usa.orgresearchgate.net

Enzymatic hydrolysis is also a potential pathway. For instance, N-substituted formamide deformylase is an enzyme that catalyzes the hydrolysis of N-substituted formamides to their corresponding amine and formate. nih.govnih.govresearchgate.net This enzyme has been shown to catalyze the reverse reaction as well, synthesizing N-benzylformamide from benzylamine (B48309) and formate at high substrate concentrations. nih.govnih.govresearchgate.net

N-Alkylation and N-Acylation Reactions

N-Alkylation involves the substitution of the hydrogen atom on the nitrogen of the formamide group with an alkyl group. Due to the low basicity of amides, they typically need to be converted to their conjugate bases before alkylation. mdpi.com This can be achieved using a strong base. N-substituted amides can be rapidly N-alkylated under solvent-free phase-transfer catalytic conditions using microwave irradiation. mdpi.com Another approach involves the Hofmann N-alkylation, which can selectively mono- or di-alkylate amines and amides using catalytic amounts of alkyl halides in the presence of alcohols.

N-Acylation is the process of introducing an acyl group to the nitrogen atom of the formamide. This reaction is a fundamental method for forming amide bonds and is widely researched in organic chemistry. researchgate.net A variety of acylating agents can be used for this purpose. researchgate.net For example, N-formylation of amines can be achieved using reagents like acetic formic anhydride (B1165640). nih.gov

| Reaction | Reagents/Conditions | Product Type |

| N-Alkylation | Alkyl halide, Strong base | N-alkyl-4-Methylthiobenzylformamide |

| N-Alkylation | Alkyl halide, PTC, Microwave | N-alkyl-4-Methylthiobenzylformamide |

| N-Acylation | Acylating agent (e.g., Acyl chloride) | N-acyl-4-Methylthiobenzylformamide |

Reduction of the Amide Bond

The amide bond of this compound can be reduced to yield the corresponding amine, N-methyl-4-(methylthio)benzylamine. wikipedia.org Common reducing agents for this transformation include metal hydrides such as lithium aluminium hydride. wikipedia.org Catalytic hydrogenation can also be employed, though it often requires high pressures and temperatures. wikipedia.org Catalysts like copper chromite are effective for this purpose. wikipedia.org The Leuckart reaction is a classic method for the reductive amination of carbonyl compounds, and in its course, a formamide derivative is formed which can be hydrolyzed to the free amine. wikipedia.orgmdpi.com

| Reducing Agent | Product |

| Lithium Aluminium Hydride | N-methyl-4-(methylthio)benzylamine |

| Catalytic Hydrogenation | N-methyl-4-(methylthio)benzylamine |

Transformations Involving the Thioether Linkage

The thioether group (-S-CH₃) in this compound is susceptible to oxidation and S-alkylation reactions.

Oxidation Reactions to Sulfoxides and Sulfones

The sulfur atom of the thioether can be oxidized to form a sulfoxide (B87167) and further to a sulfone. masterorganicchemistry.com This oxidation can be achieved using various oxidizing agents. masterorganicchemistry.com Hydrogen peroxide is a common oxidant, and its stoichiometry can be controlled to selectively produce either the sulfoxide or the sulfone. researchgate.netorganic-chemistry.org For instance, the oxidation of sulfides with hydrogen peroxide catalyzed by tantalum carbide can yield sulfoxides, while niobium carbide as a catalyst can produce sulfones. organic-chemistry.org Other oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) are also effective. masterorganicchemistry.commdpi.com

In a specific example, 4-methylthiophenyl acetonitrile (B52724) was oxidized to 4-(methylsulfonyl)phenyl acetonitrile using 30% hydrogen peroxide with sodium tungstate as a catalyst. This indicates that the methylthio group on the benzene (B151609) ring can be readily oxidized.

| Oxidizing Agent | Product |

| Hydrogen Peroxide (controlled) | 4-(Methylsulfinyl)benzylformamide (Sulfoxide) |

| Hydrogen Peroxide (excess) | 4-(Methylsulfonyl)benzylformamide (Sulfone) |

| m-CPBA | 4-(Methylsulfinyl)benzylformamide or 4-(Methylsulfonyl)benzylformamide |

S-Alkylation and Sulfonium Salt Formation

Thioethers, being more nucleophilic than ethers, can react with alkyl halides to form ternary sulfonium salts. libretexts.orglibretexts.org This S-alkylation is an Sₙ2 reaction where the sulfur atom acts as the nucleophile. libretexts.orglibretexts.org The reaction of this compound with an alkyl halide, such as methyl iodide, would be expected to yield a 4-(dimethylsulfonium)benzylformamide salt. These reactions parallel the alkylation of tertiary amines to form quaternary ammonium salts. libretexts.orglibretexts.org

| Alkylating Agent | Product |

| Methyl Iodide | 4-(dimethylsulfonium)benzylformamide iodide |

| Ethyl Bromide | 4-(ethylmethylsulfonium)benzylformamide bromide |

Reactivity of the Aromatic Ring System

The reactivity of the aromatic ring in this compound is fundamentally governed by the electronic properties of the methylthio (-SCH₃) and the formamidomethyl (-CH₂NHCHO) substituents. These groups influence the electron density of the benzene ring and direct the regioselectivity of substitution reactions.

Electrophilic Aromatic Substitution Patterns

In electrophilic aromatic substitution (EAS) reactions, the aromatic ring acts as a nucleophile, attacking an electrophile. masterorganicchemistry.com The rate and orientation of this attack are dictated by the substituents already present on the ring.

The methylthio (-SCH₃) group is an activating group and an ortho, para-director. The sulfur atom possesses lone pairs of electrons that can be donated to the aromatic ring through resonance, thereby stabilizing the arenium ion intermediate formed during electrophilic attack. This resonance stabilization is most effective when the attack occurs at the ortho and para positions relative to the methylthio group.

The formamidomethyl (-CH₂NHCHO) group, while containing an electron-withdrawing amide functionality, is attached to the ring via a methylene (B1212753) spacer. This spacer mitigates the deactivating effect of the amide group on the aromatic ring itself. The primary influence of the -CH₂NHCHO group is steric hindrance, which may affect the accessibility of the ortho positions.

Considering the combined effects of both substituents, the directing influences are as follows:

-SCH₃ group: Strongly directs incoming electrophiles to the positions ortho and para to it.

-CH₂NHCHO group: Located at position 1, with the -SCH₃ group at position 4.

The positions ortho to the powerful activating -SCH₃ group (positions 3 and 5) are the most likely sites for electrophilic attack. The position para to the -SCH₃ group is already occupied by the -CH₂NHCHO group. Therefore, electrophilic substitution on this compound is expected to yield primarily 3-substituted products.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction | Electrophile | Major Product(s) | Minor Product(s) |

| Nitration | NO₂⁺ | 4-(Methylthio)-3-nitrobenzylformamide | 4-(Methylthio)-2-nitrobenzylformamide |

| Halogenation | Br⁺, Cl⁺ | 3-Bromo-4-(methylthio)benzylformamide | 2-Bromo-4-(methylthio)benzylformamide |

| Friedel-Crafts Acylation | RCO⁺ | 3-Acyl-4-(methylthio)benzylformamide | 2-Acyl-4-(methylthio)benzylformamide |

Nucleophilic Aromatic Substitution on Substituted Analogues

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. wikipedia.org Aromatic rings themselves are generally electron-rich and thus not susceptible to nucleophilic attack unless activated. wikipedia.org

This compound itself is not a good candidate for SNAr reactions as it lacks a suitable leaving group and strong deactivating groups. However, substituted analogues could potentially undergo such reactions. For an SNAr reaction to occur on a derivative of this compound, the following conditions would be necessary:

Presence of a Leaving Group: A halide (e.g., -F, -Cl, -Br) or another suitable leaving group would need to be present on the aromatic ring.

Activating Groups: At least one, and preferably more, strong electron-withdrawing groups (e.g., -NO₂, -CN, -SO₂R) must be positioned ortho and/or para to the leaving group. wikipedia.org These groups are necessary to stabilize the negative charge of the Meisenheimer complex intermediate that forms during the reaction. youtube.com

For instance, if a nitro group were introduced at the 3-position and a chlorine atom at the 4-position (in a hypothetical analogue), the resulting compound could be susceptible to nucleophilic attack where the chlorine is displaced. The methylthio group, being electron-donating, would slightly disfavor this reaction compared to a system without it.

Table 2: Plausibility of SNAr Reactions on Hypothetical Analogues of this compound

| Analogue Structure | Leaving Group | Activating Group(s) | SNAr Plausibility |

| 3-Nitro-4-chloro-benzylformamide | -Cl | -NO₂ (ortho) | High |

| 2-Nitro-4-fluoro-benzylformamide | -F | -NO₂ (meta) | Low |

| 3,5-Dinitro-4-chloro-benzylformamide | -Cl | Two -NO₂ (ortho) | Very High |

Mechanistic Elucidation of Key Reactions

The mechanisms of reactions involving this compound can be understood through kinetic and thermodynamic principles, as well as the role of catalysis.

Kinetic and Thermodynamic Studies

The concepts of kinetic and thermodynamic control are crucial in predicting the product distribution of reactions with multiple possible outcomes. wikipedia.org

Kinetic Product: The product that is formed fastest, having the lowest activation energy. It is favored at lower reaction temperatures. libretexts.org

Thermodynamic Product: The most stable product, which may form more slowly due to a higher activation energy. It is favored at higher temperatures where the reaction is reversible, allowing equilibrium to be established. libretexts.org

In the context of the electrophilic substitution of this compound, the substitution at position 3 is predicted to be the major product. This is likely to be both the kinetic and thermodynamic product. The arenium ion intermediate for attack at this position is significantly stabilized by the resonance donation from the adjacent methylthio group. Attack at the 2-position would experience more steric hindrance from the formamidomethyl group and less effective resonance stabilization, leading to a higher activation energy and a less stable intermediate.

Table 3: Hypothetical Energy Profile Comparison for Electrophilic Bromination

| Parameter | Substitution at C-3 | Substitution at C-2 |

| Relative Activation Energy (ΔG‡) | Lower | Higher |

| Relative Intermediate Stability | More Stable | Less Stable |

| Favored Product under Kinetic Control | 3-Bromo-4-(methylthio)benzylformamide | Minor Product |

| Favored Product under Thermodynamic Control | 3-Bromo-4-(methylthio)benzylformamide | Minor Product |

Catalytic Enhancements in this compound Transformations

Many transformations of aromatic compounds are significantly enhanced by catalysts. For electrophilic aromatic substitution reactions, Lewis acids are commonly employed to generate a more potent electrophile.

For example, in the Friedel-Crafts acylation of this compound, a Lewis acid catalyst like aluminum chloride (AlCl₃) would be used to activate the acyl halide, forming a highly electrophilic acylium ion.

The sulfur atom in the methylthio group can also play a role in catalysis. It can be oxidized to a sulfoxide (-SOCH₃) or a sulfone (-SO₂CH₃). These transformations would dramatically alter the electronic properties of the aromatic ring. The sulfoxide and sulfone groups are strongly electron-withdrawing, which would deactivate the ring towards further electrophilic substitution but would activate it for potential nucleophilic aromatic substitution if a suitable leaving group were present. The oxidation itself is typically achieved using catalytic amounts of a transition metal oxide or through stoichiometric reagents like hydrogen peroxide.

Table 4: Potential Catalytic Transformations and Their Effects

| Transformation | Catalyst/Reagent | Effect on Aromatic Ring | Subsequent Reactivity |

| Friedel-Crafts Alkylation/Acylation | AlCl₃, FeCl₃ | Activation of Electrophile | Promotes Electrophilic Substitution |

| Oxidation of -SCH₃ to -SOCH₃ | H₂O₂, NaIO₄ | Deactivation | Disfavors EAS, Favors potential SNAr |

| Oxidation of -SCH₃ to -SO₂CH₃ | KMnO₄, H₂O₂ | Strong Deactivation | Strongly disfavors EAS, Activates for SNAr |

Spectroscopic Characterization Methodologies for 4 Methylthiobenzylformamide

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a powerful technique that provides information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise connectivity of atoms can be determined.

In the ¹H NMR spectrum of 4-Methylthiobenzylformamide, distinct signals are expected for each unique proton environment. The chemical shift (δ) values are influenced by the electronic environment of the protons. Protons attached to or near electronegative atoms or aromatic rings are deshielded and appear at higher chemical shifts (downfield). oregonstate.edu

The expected signals for this compound are:

Formyl Proton (-CHO): A singlet is anticipated around δ 8.2 ppm. This significant downfield shift is due to the strong deshielding effect of the adjacent carbonyl group.

Amide Proton (-NH-): A broad singlet or a triplet (if coupled to the adjacent CH₂ group) is expected in the region of δ 6.0-8.5 ppm. Its chemical shift and appearance are highly dependent on the solvent, concentration, and temperature.

Aromatic Protons (C₆H₄): The para-substituted aromatic ring will give rise to two doublets, characteristic of an AA'BB' system. The protons ortho to the methylthio group are expected to resonate at approximately δ 7.2-7.3 ppm, while the protons ortho to the benzyl (B1604629) group will appear at a similar chemical shift.

Benzyl Protons (-CH₂-): A doublet is expected around δ 4.4 ppm, resulting from coupling with the amide proton.

Methylthio Protons (-SCH₃): A sharp singlet is predicted around δ 2.5 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CHO | ~8.2 | Singlet (s) |

| -NH- | ~6.0-8.5 | Broad Singlet (br s) or Triplet (t) |

| Aromatic (AA'BB') | ~7.2-7.3 | Two Doublets (d) |

| -CH₂- | ~4.4 | Doublet (d) |

| -SCH₃ | ~2.5 | Singlet (s) |

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. bhu.ac.inpressbooks.pub In a proton-decoupled spectrum, each unique carbon atom gives a single peak. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, typically 0-220 ppm. pressbooks.publibretexts.org

The expected chemical shifts for the carbon atoms in this compound are:

Carbonyl Carbon (-C=O): This carbon is highly deshielded and is expected to appear far downfield, around δ 160-165 ppm. youtube.com

Aromatic Carbons: The aromatic carbons will resonate in the typical range of δ 120-140 ppm. The carbon atom attached to the sulfur (ipso-carbon) is expected around δ 138 ppm, while the other aromatic carbons will have distinct shifts based on their substitution.

Benzyl Carbon (-CH₂-): This carbon is expected to appear in the region of δ 40-50 ppm.

Methylthio Carbon (-SCH₃): The carbon of the methyl group attached to sulfur is anticipated to have a chemical shift of approximately δ 15 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C=O | ~160-165 |

| Aromatic C-S | ~138 |

| Aromatic C-CH₂ | ~135 |

| Aromatic CH | ~128-130 |

| -CH₂- | ~40-50 |

| -SCH₃ | ~15 |

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, a cross-peak would be expected between the amide proton (-NH-) and the benzyl protons (-CH₂-), confirming their connectivity. Correlations would also be seen between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would show a cross-peak between the benzyl protons and the benzyl carbon, the methylthio protons and the methylthio carbon, and each aromatic proton with its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. Key expected correlations include the formyl proton to the carbonyl carbon, the benzyl protons to the carbonyl carbon and the aromatic carbons, and the methylthio protons to the aromatic carbon they are attached to.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. For instance, a NOESY spectrum could show correlations between the benzyl protons and the nearby aromatic protons, helping to confirm the conformation of the molecule.

The choice of deuterated solvent can significantly influence the NMR spectrum, particularly for protons involved in hydrogen bonding, such as the amide proton (-NH-). alfa-chemistry.comreddit.com

In a non-polar solvent like chloroform-d (CDCl₃), the amide proton's chemical shift is more dependent on concentration due to intermolecular hydrogen bonding. alfa-chemistry.com

In a polar, hydrogen-bond accepting solvent like dimethyl sulfoxide-d₆ (DMSO-d₆), the amide proton will form a strong hydrogen bond with the solvent, causing its signal to shift significantly downfield and often become sharper. alfa-chemistry.commsu.edu The chemical shifts of other protons may also experience minor changes due to solvent polarity. researchgate.net The residual peak of the solvent itself can also be used as a secondary reference point. pitt.edu

Vibrational Spectroscopic Investigations

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific molecular vibrations. utdallas.edumsu.edu

The IR spectrum of this compound would display characteristic absorption bands for its functional groups. udel.edu

Key expected IR absorptions include:

N-H Stretch: A sharp to moderately broad peak is expected in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the secondary amide. utdallas.eduucla.edu

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the -CH₂- and -SCH₃ groups) are found just below 3000 cm⁻¹. udel.eduvscht.cz

C=O Stretch (Amide I band): A very strong and sharp absorption peak is characteristic of the carbonyl group in an amide and is expected to appear in the range of 1630-1690 cm⁻¹. ucla.edumasterorganicchemistry.com This is one of the most prominent peaks in the spectrum. masterorganicchemistry.comlibretexts.org

N-H Bend (Amide II band): This absorption, resulting from the bending of the N-H bond, typically appears around 1550 cm⁻¹.

C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the aromatic ring. udel.edu

C-S Stretch: A weak absorption for the carbon-sulfur bond is expected in the fingerprint region, typically between 600-800 cm⁻¹.

Table 3: Predicted IR Absorption Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3300-3500 | Medium |

| Aromatic C-H Stretch | >3000 | Medium to Weak |

| Aliphatic C-H Stretch | <3000 | Medium |

| C=O Stretch (Amide I) | 1630-1690 | Strong |

| N-H Bend (Amide II) | ~1550 | Medium |

| Aromatic C=C Stretch | 1450-1600 | Medium to Weak |

| C-S Stretch | 600-800 | Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopic Studies

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from the ground state to higher energy orbitals. shu.ac.uklibretexts.org The spectrum provides information about the electronic structure of a molecule, particularly the presence of chromophores and conjugated systems.

The structure of this compound contains several chromophores: the substituted benzene (B151609) ring, the thioether group (C-S-C), and the formamide (B127407) group (C=O). The interaction between the thioether group and the aromatic ring is of primary interest. The sulfur atom, with its lone pair of electrons, can donate electron density to the benzene ring, influencing the energy of its π orbitals.

The UV-Vis spectrum is expected to show absorptions arising from the following electronic transitions:

π → π* Transitions: These high-energy transitions are characteristic of the aromatic system. For thioanisole, a strong absorption band is observed around 250 nm, which is attributed to a π → π* transition. researchgate.net The presence of the formamide group may cause a slight shift in this absorption maximum.

n → π* Transitions: The lone pairs on the sulfur and oxygen atoms allow for n → π* transitions. These are typically weaker than π → π* transitions and may appear as shoulders on the main absorption band or as separate bands at longer wavelengths. shu.ac.uk

The experimental vapor-phase UV spectrum of the parent compound, thioanisole, shows a strong peak at approximately 250 nm (4.96 eV) and another at higher energy. researchgate.net The presence of the benzylformamide substituent at the para position is expected to modify this absorption profile.

| Expected λmax (nm) | Transition Type | Chromophore |

|---|---|---|

| ~250-270 | π → π | Substituted Benzene Ring / Thioether |

| >280 | n → π | Carbonyl (C=O) / Thioether (C-S) |

Solvatochromism is the change in the position, intensity, and shape of a substance's absorption bands when the polarity of the solvent is changed. wikipedia.org This effect provides insight into the change in the dipole moment of the molecule upon electronic excitation.

For this compound, changing the solvent is expected to affect the energies of the ground and excited states differently.

Positive Solvatochromism (Bathochromic or Red Shift): If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more than the ground state. This decreases the energy gap for the transition, resulting in a shift of the absorption maximum to a longer wavelength (red shift). wikipedia.org This is often seen for π → π* transitions in molecules where charge separation increases upon excitation.

Negative Solvatochromism (Hypsochromic or Blue Shift): If the ground state is more polar than the excited state, or if specific interactions like hydrogen bonding stabilize the ground state lone pairs, an increase in solvent polarity will lead to a larger energy gap for the transition. This results in a shift to a shorter wavelength (blue shift). wikipedia.org This effect is common for n → π* transitions, where the non-bonding electrons are often involved in hydrogen bonding with protic solvents, lowering their ground state energy. nih.gov

Studying the absorption spectrum of this compound in a series of solvents with varying polarity (e.g., hexane, acetonitrile (B52724), ethanol, water) would reveal the nature of its electronic transitions. A red shift in the main absorption band with increasing solvent polarity would suggest that the π → π* excited state has a larger dipole moment than the ground state. taylorandfrancis.com

Mass Spectrometric (MS) Analysis for Molecular Information

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to elucidate its structure by analyzing its fragmentation patterns. gfz.denih.gov

High-resolution mass spectrometry (HRMS) measures the m/z of an ion with very high accuracy, typically to four or five decimal places. This precision allows for the determination of the exact elemental composition of the ion. For this compound (C₉H₁₁NOS), the theoretical exact mass of the neutral molecule is 181.0561 Da. In positive-ion mode ESI-HRMS, the compound would be detected as the protonated molecule, [M+H]⁺.

The ability of HRMS to provide an unambiguous elemental formula is crucial for confirming the identity of a synthesized compound or for identifying an unknown analyte in a complex mixture. researchgate.net

| Ion Species | Elemental Formula | Theoretical Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₉H₁₂NOS⁺ | 182.0634 |

| [M+Na]⁺ | C₉H₁₁NNaOS⁺ | 204.0453 |

Tandem mass spectrometry (MS/MS) involves selecting a precursor ion (e.g., the protonated molecule [M+H]⁺), subjecting it to fragmentation via collision-induced dissociation (CID), and then analyzing the resulting product ions. wikipedia.org This process provides detailed structural information by revealing the compound's fragmentation pathways. gre.ac.uk

For the [M+H]⁺ ion of this compound (m/z 182.06), several fragmentation pathways can be predicted based on the stability of the resulting ions and neutral losses. Protonation is likely to occur at the nitrogen or oxygen atom of the formamide group or the sulfur atom.

A plausible primary fragmentation pathway involves the cleavage of the benzylic C-N bond, which is typically labile in benzylamine (B48309) derivatives. nih.govresearchgate.net This would lead to the formation of a stable 4-(methylthio)benzyl cation.

Predicted Fragmentation Pathway:

Precursor Ion: The protonated molecule, [C₉H₁₁NOS + H]⁺, with an m/z of 182.

Primary Fragmentation: Loss of formamide (H₂NCHO, 45.02 Da) via cleavage of the C-N bond to yield the 4-(methylthio)benzyl cation at m/z 137.

Secondary Fragmentation: The ion at m/z 137 could further fragment through the loss of a methyl radical (•CH₃, 15.02 Da) to form a thiatropylium-type ion at m/z 122, or through the loss of thioformaldehyde (CH₂S, 46.00 Da) to yield a benzyl cation at m/z 91.

Analyzing these fragmentation patterns allows for the unambiguous identification of the molecule's core structure.

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Plausible Neutral Loss | Fragment Structure |

|---|---|---|---|

| 182.06 | 137.05 | HCONH₂ (Formamide) | 4-(Methylthio)benzyl cation |

| 137.05 | 122.02 | •CH₃ (Methyl radical) | Thiatropylium-type ion |

| 137.05 | 91.05 | CH₂S (Thioformaldehyde) | Tropylium/Benzyl cation |

Analytical Method Development for Research Applications of 4 Methylthiobenzylformamide

Chromatographic Separation Methodologies

The development of robust analytical methods is crucial for the characterization, purity assessment, and quantitative analysis of 4-Methylthiobenzylformamide in various research applications. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC), form the cornerstone of analytical strategies for this compound. Each technique offers distinct advantages for separation, identification, and quantification, depending on the analytical goal.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of this compound due to its high resolution, sensitivity, and applicability to moderately polar, non-volatile compounds. nih.gov The development of a successful HPLC method involves the systematic optimization of several key parameters, including the stationary phase, mobile phase, and detection wavelength, to achieve efficient and reproducible separations. vscht.czthermofisher.com

The choice of stationary phase, or column, is a critical first step in HPLC method development as it governs the primary interactions that lead to separation. sepscience.com The selectivity of the separation is strongly influenced by the properties of the stationary phase. oonops.eu For a compound with the structural characteristics of this compound—possessing both non-polar (aromatic ring, methylthio group) and polar (formamide) moieties—reversed-phase chromatography is the most logical starting point.

C18 (Octadecylsilane) Columns: These are the most widely used stationary phases in reversed-phase HPLC and are well-suited for separating compounds based on hydrophobicity. sepscience.com The C18 phase would interact with the non-polar benzyl (B1604629) and methylthio portions of the molecule. High-purity, Type B silica-based C18 columns are often preferred as they minimize undesirable interactions with polar functional groups, leading to better peak shapes. oonops.eu

C8 (Octylsilane) Columns: C8 columns are less hydrophobic than C18 columns and can provide shorter retention times for moderately non-polar compounds, which may be advantageous for this compound. sepscience.com

Phenyl Columns: Stationary phases containing phenyl groups can offer alternative selectivity, particularly for aromatic compounds. fishersci.de The π-π interactions between the phenyl rings of the stationary phase and the benzene (B151609) ring of this compound can enhance retention and alter the elution order relative to non-aromatic impurities.

Polar-Embedded Phases: These phases have a polar group (e.g., amide, carbamate) embedded within the alkyl chain. This modification alters the selectivity and makes the stationary phase more compatible with highly aqueous mobile phases, which can be useful for retaining and separating more polar compounds related to this compound.

The optimization process involves screening the compound on several of these columns to find the one that provides the best resolution from potential impurities and degradation products. lcms.cz

Table 1: Comparison of Potential HPLC Stationary Phases for this compound Analysis

| Stationary Phase | Primary Interaction Mechanism | Suitability for this compound | USP Code fishersci.de |

|---|---|---|---|

| C18 (Octadecylsilane) | Hydrophobic (van der Waals) | Excellent starting point; strong retention based on non-polar character. | L1 |

| C8 (Octylsilane) | Hydrophobic (van der Waals) | Good alternative to C18 for potentially shorter analysis times. | L7 |

| Phenyl | Hydrophobic, π-π interactions | Offers alternative selectivity for aromatic compounds; may improve resolution from specific impurities. | L11 |

| Polar-Embedded | Hydrophobic, dipole-dipole, H-bonding | Useful if dealing with highly polar impurities or using highly aqueous mobile phases. | N/A |

The mobile phase is a critical factor that transports the analyte through the column and modulates its interaction with the stationary phase. phenomenex.com Its composition directly affects retention time, resolution, and selectivity. pharmaguru.cosigmaaldrich.com For the reversed-phase separation of this compound, the mobile phase typically consists of a mixture of water and a miscible, less polar organic solvent.

Organic Solvents: Acetonitrile (B52724) and methanol are the most common organic modifiers. mastelf.com Acetonitrile is often preferred due to its lower viscosity and UV transparency at lower wavelengths. mastelf.com Methanol offers different selectivity and can be a valuable tool for optimization. mastelf.com

Aqueous Phase: HPLC-grade water is used as the weak solvent. To ensure reproducible retention times for ionizable compounds and to improve peak shape, the pH of the aqueous phase can be controlled with buffers (e.g., phosphate, acetate) or additives like formic acid or trifluoroacetic acid. phenomenex.compharmaguru.co Given the formamide (B127407) group, pH control can be important to ensure the compound's stability and consistent ionic state.

Gradient Elution: For analyzing samples that may contain impurities with a range of polarities, a gradient elution is generally superior to an isocratic (constant composition) elution. A gradient program starts with a higher percentage of the aqueous phase and gradually increases the percentage of the organic solvent. This allows for the elution of more polar impurities early in the run while ensuring that the main compound and any less polar impurities are eluted in a reasonable time with good peak shape. pharmaguru.co

Table 2: Example of a Generic Gradient Elution Program for Method Development

| Time (minutes) | % Aqueous (e.g., Water with 0.1% Formic Acid) | % Organic (e.g., Acetonitrile) | Flow Rate (mL/min) |

|---|---|---|---|

| 0.0 | 95 | 5 | 1.0 |

| 2.0 | 95 | 5 | 1.0 |

| 15.0 | 5 | 95 | 1.0 |

| 18.0 | 5 | 95 | 1.0 |

| 18.1 | 95 | 5 | 1.0 |

| 22.0 | 95 | 5 | 1.0 |

The aromatic ring in this compound makes it an ideal candidate for detection by UV-Vis absorbance. sigmaaldrich.com A Photodiode Array (PDA) detector, also known as a Diode Array Detector (DAD), is particularly useful during method development. chromatographyonline.comshimadzu.com.sg Unlike a variable wavelength detector that monitors a single pre-selected wavelength, a PDA detector acquires the entire UV-Vis spectrum for the analyte as it elutes from the column. fda.govchromatographyonline.com

This capability offers several advantages:

Wavelength Selection: The full UV spectrum can be used to determine the wavelength of maximum absorbance (λmax). fda.gov Setting the detection wavelength at λmax provides the highest sensitivity for the analyte.

Specificity and Purity Assessment: The ability to collect spectra across a peak allows for peak purity analysis. If the spectra at the beginning, apex, and end of a peak are identical, it provides confidence that the peak corresponds to a single, pure compound.

Multi-Wavelength Monitoring: A PDA detector can simultaneously collect data at multiple wavelengths, which is beneficial if impurities have different absorbance maxima than the main compound. fda.gov

For this compound, the initial method development would involve acquiring a spectrum from approximately 200-400 nm to identify the optimal wavelength for quantification. chromatographyonline.com

Table 3: Strategy for UV-PDA Wavelength Optimization

| Parameter | Action | Rationale |

|---|---|---|

| Acquisition Range | Set PDA to scan from 200–400 nm. chromatographyonline.com | To capture the full UV absorbance profile of the molecule and any potential impurities. |

| Identify λmax | Extract the UV spectrum from the apex of the this compound peak and identify the wavelength of maximum absorbance. | Maximizes signal-to-noise ratio and provides the best sensitivity for detection and quantification. |

| Assess Specificity | Choose a wavelength where potential impurities have minimal absorbance if they co-elute or interfere at λmax. | Improves the accuracy of quantification by minimizing interference from other components. |

| Peak Purity Check | Use software tools to compare spectra across the peak. | Confirms the homogeneity of the chromatographic peak, indicating it is not a composite of multiple co-eluting compounds. shimadzu.com.sg |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. researchgate.net Direct analysis of this compound by GC is likely to be challenging due to its relatively low volatility and potential for thermal degradation in the high-temperature GC inlet. The presence of the polar formamide group, capable of hydrogen bonding, contributes to a higher boiling point.

To make the compound suitable for GC analysis, a chemical derivatization step is typically required. researchgate.net Derivatization converts polar functional groups into less polar, more volatile ones. researchgate.net

Silylation: This is a common derivatization technique where an active proton (like the one on the formamide nitrogen) is replaced by a trimethylsilyl (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective silylating agents that can increase the volatility of the molecule significantly. researchgate.net

Acylation: Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) can be used to acylate the formamide nitrogen, forming a less polar and more volatile derivative. These fluorinated derivatives are particularly advantageous as they allow for highly sensitive detection using an Electron Capture Detector (ECD). nih.gov

Once derivatized, the resulting volatile product can be analyzed by GC-MS (Gas Chromatography-Mass Spectrometry), which provides excellent separation and structural information for definitive identification. researchgate.net The development of a GC method would involve optimizing the temperature program of the GC oven to separate the derivative from by-products and other impurities.

Table 4: Potential Derivatization Reagents for GC Analysis

| Derivatization Method | Reagent Example | Target Functional Group | Effect on Analyte |

|---|---|---|---|

| Silylation | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | N-H of formamide | Increases volatility and thermal stability. researchgate.net |

| Acylation | TFAA (Trifluoroacetic anhydride) | N-H of formamide | Increases volatility; introduces electrophoric groups for ECD detection. nih.gov |

Thin-Layer Chromatography (TLC) for Purity Assessment and Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique that is invaluable in a research setting. nih.govresearchgate.net It is widely used for qualitatively monitoring the progress of chemical reactions and for assessing the purity of isolated compounds. wisc.edulibretexts.orgchemistryhall.com

Reaction Monitoring: To monitor the synthesis of this compound, small aliquots of the reaction mixture are taken at different time points and spotted on a TLC plate. libretexts.org The plate is typically also spotted with the starting material(s) for comparison. The plate is then developed in a suitable mobile phase. As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while a new spot corresponding to the product will appear and intensify. libretexts.orgresearchgate.net A "co-spot," where the reaction mixture and starting material are spotted in the same lane, is often used to confirm the identity of the spots. libretexts.org The reaction is considered complete when the starting material spot is no longer visible. libretexts.org

Purity Assessment: TLC can provide a quick assessment of the purity of a sample of this compound. A pure compound should ideally appear as a single spot on the TLC plate. researchgate.net The presence of multiple spots indicates the presence of impurities. By trying different mobile phase systems, the presence of impurities with different polarities can be revealed.

The stationary phase for TLC is typically silica gel coated on a glass, plastic, or aluminum plate. nih.gov The mobile phase, or eluent, is a mixture of organic solvents. For a moderately polar compound like this compound, a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is commonly used. The ratio of these solvents is adjusted to achieve a good separation, with the goal of having the product's Retention Factor (Rf) value between 0.3 and 0.5 for optimal resolution. Visualization of the spots is typically achieved under UV light, as the aromatic ring will fluoresce or quench fluorescence. nih.gov

Table 5: Example of TLC for Monitoring a Synthesis Reaction

| Lane on TLC Plate | Description | Expected Observation |

|---|---|---|

| 1 (Starting Material) | A pure sample of the reactant. | A single spot at a specific Rf value. |

| 2 (Co-spot) | A spot of the starting material with the reaction mixture spotted on top. | Will show two distinct spots if the product has formed and is different from the starting material. |

| 3 (Reaction Mixture) | An aliquot from the reaction at a specific time point. | Will show a spot for the remaining starting material and a new spot for the product. The product spot will be at a different Rf. |

Coupled Analytical Techniques

Hyphenated analytical methods are indispensable tools in modern chemical analysis, providing comprehensive sample characterization by integrating the separation power of chromatography with the detection capabilities of mass spectrometry.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the analysis of a wide range of compounds, including polar and non-volatile substances. For the analysis of this compound, a reversed-phase LC method would likely be employed, utilizing a C18 column to separate the analyte from other matrix components based on its hydrophobicity.

A typical LC-MS method for the quantification of this compound in a research setting might involve the following parameters:

| Parameter | Condition |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS Detection | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

The mass spectrometer would be tuned to detect the specific mass-to-charge ratio (m/z) of the protonated this compound molecule ([M+H]⁺). For enhanced selectivity and quantitative accuracy, tandem mass spectrometry (MS/MS) in MRM mode would be the preferred approach. shimadzu.comjfda-online.com This involves monitoring a specific fragmentation of the parent ion, which significantly reduces background noise and matrix interference. jfda-online.com

Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds. thermofisher.com Given the likely volatility of this compound, GC-MS represents a viable analytical option. A key consideration for GC-MS analysis is the thermal stability of the analyte.

A hypothetical GC-MS method for this compound could be established with the following parameters:

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium, 1 mL/min |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| MS Detection | Full Scan or Selected Ion Monitoring (SIM) |

In EI mode, the this compound molecule would undergo reproducible fragmentation, generating a unique mass spectrum that can be used for identification. For quantitative analysis, monitoring specific, abundant, and characteristic ions in SIM mode would provide greater sensitivity and selectivity compared to full scan mode.

Method Validation for Academic Research Application

Method validation is a critical process that demonstrates an analytical method is suitable for its intended purpose. nih.govwjarr.comeuropa.eu For academic research applications, this ensures that the data generated are reliable and reproducible. The validation process involves evaluating several key parameters. wjarr.com

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present. ich.org Selectivity refers to the ability to differentiate and quantify the analyte from other substances in the sample. europa.eu In the context of this compound analysis, this would involve demonstrating that the analytical signal is attributable solely to this compound and not to any impurities, degradation products, or matrix components.

To establish specificity and selectivity, a series of experiments would be conducted:

Blank Analysis: A matrix blank (a sample without the analyte) is analyzed to ensure no interfering peaks are present at the retention time of this compound.

Spiked Sample Analysis: The matrix is spiked with this compound and potential interferents to confirm that the analyte peak is well-resolved.

Peak Purity Analysis (for LC-MS with PDA detection): If a photodiode array (PDA) detector is used in conjunction with LC-MS, peak purity analysis can provide additional evidence of specificity.

Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements. wjarr.com Both are crucial for ensuring the reliability of quantitative data.

Accuracy is typically assessed by performing recovery studies on samples spiked with known concentrations of this compound. The percentage recovery is calculated as:

Recovery (%) = (Measured Concentration / Spiked Concentration) x 100

Precision is evaluated at two levels:

Repeatability (Intra-day precision): The precision of the method is assessed by analyzing replicate samples of the same concentration within the same day and by the same analyst.

Intermediate Precision (Inter-day precision): This is determined by analyzing replicate samples on different days, with different analysts, or using different equipment.

The results are typically expressed as the relative standard deviation (RSD).

Hypothetical Accuracy and Precision Data for this compound Analysis

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) (n=6) | Recovery (%) | RSD (%) (Repeatability) |

|---|---|---|---|

| 1.0 | 0.98 | 98.0 | 2.5 |

| 10.0 | 10.1 | 101.0 | 1.8 |

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. researchgate.net The dynamic range is the interval over which the method provides acceptable linearity, accuracy, and precision. researchgate.net

To determine linearity, a series of calibration standards of this compound at different concentrations are prepared and analyzed. A calibration curve is then constructed by plotting the analytical response versus the concentration. The linearity is evaluated by the correlation coefficient (r²) of the regression line, which should ideally be close to 1.

Hypothetical Linearity Data for this compound Analysis

| Concentration (µg/mL) | Instrument Response (Peak Area) |

|---|---|

| 0.1 | 15,234 |

| 0.5 | 76,170 |

| 1.0 | 151,980 |

| 5.0 | 759,900 |

| 10.0 | 1,525,000 |

| 50.0 | 7,610,000 |

The linear regression of this hypothetical data would yield a high correlation coefficient, demonstrating the linearity of the method over the established dynamic range.

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Studies

The limit of detection (LOD) and limit of quantitation (LOQ) are critical performance characteristics of an analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For this compound, establishing these limits is essential for analyzing trace levels in various matrices.

The determination of LOD and LOQ is typically performed based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve. For chromatographic methods like High-Performance Liquid Chromatography (HPLC), an accepted approach is to use the following equations:

LOD = 3.3 × (σ / S)

LOQ = 10 × (σ / S)

Where:

σ is the standard deviation of the y-intercept of the regression line.

S is the slope of the calibration curve.

While specific experimental values for this compound are not available in the public literature, a hypothetical example of LOD and LOQ determination based on a typical HPLC-UV analysis is presented in the table below. This data is illustrative and would need to be confirmed by empirical studies.

Interactive Data Table: Hypothetical LOD and LOQ for this compound Analysis by HPLC-UV

| Parameter | Value | Unit | Method |

| Limit of Detection (LOD) | 0.05 | µg/mL | Signal-to-Noise Ratio (3:1) |

| Limit of Quantitation (LOQ) | 0.15 | µg/mL | Signal-to-Noise Ratio (10:1) |

| Linear Range | 0.15 - 50 | µg/mL | Calibration Curve |

| Correlation Coefficient (r²) | >0.999 | - | Linear Regression |

Note: This table is for illustrative purposes only. Actual values must be determined experimentally.

Sample Preparation Techniques for Analytical Studies

Effective sample preparation is a crucial step to isolate this compound from the sample matrix, eliminate interferences, and concentrate the analyte to a level suitable for detection. The choice of technique depends on the physicochemical properties of the analyte and the complexity of the sample matrix.

Extraction Methods (e.g., Liquid-Liquid, Solid-Phase Extraction)

Liquid-Liquid Extraction (LLE) is a conventional method based on the differential solubility of the analyte in two immiscible liquid phases. For the extraction of this compound from aqueous samples, a non-polar organic solvent such as dichloromethane or ethyl acetate would likely be effective due to the compound's aromatic and amide functionalities. The efficiency of LLE can be optimized by adjusting the pH of the aqueous phase to ensure the analyte is in its neutral form, thereby maximizing its partitioning into the organic phase.

Solid-Phase Extraction (SPE) offers a more selective and efficient alternative to LLE. For this compound, a reversed-phase SPE cartridge (e.g., C18 or polymeric sorbent) would be a suitable choice. The general procedure involves:

Conditioning the cartridge with an organic solvent (e.g., methanol) followed by water.

Loading the sample onto the cartridge, where this compound is retained on the solid phase.

Washing the cartridge with a weak solvent to remove interferences.

Eluting the analyte with a small volume of a strong organic solvent (e.g., acetonitrile or methanol).

The choice between LLE and SPE would be guided by factors such as sample volume, required cleanup efficiency, and throughput needs.

Interactive Data Table: Comparison of Extraction Methods for this compound

| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Principle | Partitioning between two immiscible liquids | Partitioning between a solid sorbent and a liquid |

| Selectivity | Moderate | High |

| Solvent Consumption | High | Low |

| Automation Potential | Low | High |

| Typical Recovery | 70-90% | >90% |

| Common Sorbents | N/A | C18, Polymeric |

Derivatization for Enhanced Detectability

For analysis by Gas Chromatography (GC), which often requires volatile and thermally stable analytes, derivatization of this compound may be necessary. The formamide group contains an active hydrogen that can lead to poor peak shape and thermal degradation in the GC inlet.

Silylation is a common derivatization technique where the active hydrogen on the nitrogen atom is replaced by a trimethylsilyl (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used. The reaction increases the volatility and thermal stability of the analyte, making it more amenable to GC analysis.

The derivatization reaction would proceed as follows: this compound + Silylating Agent → N-(4-Methylthiobenzyl)-N-(trimethylsilyl)formamide

This derivatization step would likely improve chromatographic performance and enhance the sensitivity of detection, particularly when coupled with mass spectrometry (GC-MS), by producing characteristic fragment ions for confident identification and quantification. The optimization of the derivatization reaction, including the choice of reagent, reaction time, and temperature, is a critical aspect of method development.

Biochemical Interactions and Enzymatic Transformations in Model Systems Theoretical and in Vitro Focused

Investigation of 4-Methylthiobenzylformamide as a Substrate for Biotransformation (Theoretical)

The structure of this compound possesses several functional groups that are susceptible to enzymatic modification, primarily through Phase I and Phase II metabolic reactions. These transformations generally serve to increase the polarity of the molecule, facilitating its excretion.

The primary sites for enzymatic action on the this compound molecule are theoretically identified as:

The Thioether (Methylthio) Group: The sulfur atom is a prime target for oxidation. This reaction is commonly catalyzed by two major enzyme superfamilies: the Cytochrome P450 (CYP) and the Flavin-containing Monooxygenase (FMO) systems. nih.govoptibrium.comoptibrium.comoup.com These enzymes can mediate the addition of one or two oxygen atoms.

The Formamide (B127407) Group: The amide bond in the formamide moiety is a potential site for hydrolysis. While amide bonds are generally susceptible to cleavage by amidases or carboxylesterases, the hydrolysis of simple formamides can be slow. nih.gov

The Aromatic Ring: The benzene (B151609) ring can undergo hydroxylation, another common metabolic pathway catalyzed by Cytochrome P450 enzymes. mdpi.comyoutube.com This can occur at various positions on the ring, leading to phenolic metabolites.

The Benzyl (B1604629) Group: The methylene (B1212753) bridge connecting the aromatic ring and the formamide group could also be a site for hydroxylation.

Based on the identified cleavage and modification sites, a series of theoretical metabolites can be predicted. These are categorized by the type of enzymatic reaction.

Phase I Metabolites: These result from oxidation and hydrolysis reactions.

S-Oxidation Products: The initial oxidation of the thioether would yield 4-(Methylsulfinyl)benzylformamide (the sulfoxide). nih.govresearchgate.netnih.gov Further oxidation would lead to the formation of 4-(Methylsulfonyl)benzylformamide (the sulfone). These reactions are catalyzed by CYPs and FMOs. optibrium.comoptibrium.comoup.com

Hydrolytic Products: Cleavage of the formamide bond would result in 4-(methylthio)benzylamine (B1349970) and formic acid.

Aromatic Hydroxylation Products: The addition of a hydroxyl group to the aromatic ring would produce various isomers of hydroxy-4-methylthiobenzylformamide.

Phase II Metabolites: These are formed by the conjugation of Phase I metabolites (or the parent compound if it has a suitable functional group) with endogenous molecules to further increase water solubility.

Glucuronides: If aromatic hydroxylation occurs, the resulting phenolic group can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs). nih.govnih.govyoutube.com This would form a glucuronide conjugate.

Sulfates: The phenolic metabolites could also undergo sulfation, a reaction catalyzed by sulfotransferases (SULTs), to form sulfate (B86663) conjugates. nih.goveur.nlxenotech.com

The following table summarizes the predicted theoretical metabolites and the enzyme families potentially involved in their formation.

| Predicted Metabolite | Parent Compound/Intermediate | Reaction Type | Potential Enzyme Family |

| 4-(Methylsulfinyl)benzylformamide | This compound | S-Oxidation | Cytochrome P450 (CYP), Flavin-containing Monooxygenase (FMO) |

| 4-(Methylsulfonyl)benzylformamide | 4-(Methylsulfinyl)benzylformamide | S-Oxidation | Cytochrome P450 (CYP), Flavin-containing Monooxygenase (FMO) |

| 4-(methylthio)benzylamine | This compound | Hydrolysis | Amidase / Carboxylesterase |

| Hydroxy-4-methylthiobenzylformamide | This compound | Aromatic Hydroxylation | Cytochrome P450 (CYP) |

| Hydroxy-4-methylthiobenzylformamide glucuronide | Hydroxy-4-methylthiobenzylformamide | Glucuronidation | UDP-glucuronosyltransferase (UGT) |

| Hydroxy-4-methylthiobenzylformamide sulfate | Hydroxy-4-methylthiobenzylformamide | Sulfation | Sulfotransferase (SULT) |

Interaction with Specific Biological Macromolecules in Simplified Models (e.g., enzyme active sites in in vitro assays or computational models)

While no specific in vitro or computational studies on the interaction of this compound with biological macromolecules have been identified, its interaction with metabolizing enzymes can be inferred from its structural motifs.

In a simplified model, the initial interaction would likely involve the binding of this compound to the active site of a metabolizing enzyme. For instance, in the case of Cytochrome P450-mediated oxidation, the compound would enter the hydrophobic active site of a CYP isozyme. The orientation within the active site would determine the primary site of oxidation. The thioether sulfur, being a nucleophilic center, is a likely point of interaction with the electrophilic oxygen species of the activated heme group in the CYP catalytic cycle. researchgate.netnih.gov Similarly, FMOs are known to catalyze the N- and S-oxidation of a variety of xenobiotics. optibrium.comoptibrium.comoup.com The interaction would involve the binding of the thioether moiety to the FAD-peroxide intermediate in the FMO active site. optibrium.comoptibrium.com

Computational docking models for other thioether-containing compounds have shown that the sulfur atom is positioned in close proximity to the reactive oxygen species of the enzyme for oxidation to occur. Similar positioning would be expected for this compound.

The following table outlines the theoretical interactions with key enzyme families.

| Enzyme Family | Interacting Moiety of this compound | Type of Interaction | Predicted Outcome |

| Cytochrome P450 (CYP) | Thioether, Aromatic Ring | Binding to active site, positioning for oxidation | S-oxidation, Aromatic hydroxylation |

| Flavin-containing Monooxygenase (FMO) | Thioether | Binding to active site, interaction with FAD-peroxide | S-oxidation |

| UDP-glucuronosyltransferase (UGT) | Hydroxyl group (of a Phase I metabolite) | Binding of the hydroxylated metabolite | Glucuronide conjugation |

| Sulfotransferase (SULT) | Hydroxyl group (of a Phase I metabolite) | Binding of the hydroxylated metabolite | Sulfate conjugation |

Cell-Free System Studies of Chemical Stability and Reactivity

In a cell-free aqueous system, the stability of this compound would be primarily influenced by pH and the presence of reactive chemical species.

The formamide group is known to be relatively stable to hydrolysis in neutral aqueous solutions at ambient temperature. researchgate.netnih.gov However, the rate of hydrolysis can be accelerated under acidic or basic conditions. researchgate.net Therefore, in a cell-free system buffered at physiological pH (~7.4), the formamide bond is expected to be reasonably stable over short experimental durations.

The thioether group, on the other hand, is susceptible to oxidation by reactive oxygen species (ROS). nih.govacs.org In a cell-free system, the presence of oxidants like hydrogen peroxide or hypochlorite (B82951) could lead to the non-enzymatic oxidation of the thioether to its corresponding sulfoxide (B87167) and sulfone. nih.govacs.org The reactivity of thioethers is generally higher than that of ethers due to the greater nucleophilicity of sulfur compared to oxygen. libretexts.org

The stability of this compound in a cell-free system under different theoretical conditions is summarized below.

| Condition | Moiety | Stability/Reactivity | Potential Products |

| Neutral aqueous buffer (pH ~7.4) | Formamide | Generally stable | Minimal hydrolysis |

| Neutral aqueous buffer (pH ~7.4) | Thioether | Generally stable in the absence of strong oxidants | - |

| Acidic aqueous buffer (pH < 7) | Formamide | Increased rate of hydrolysis | 4-(methylthio)benzylamine, Formic acid |

| Basic aqueous buffer (pH > 7.4) | Formamide | Increased rate of hydrolysis | 4-(methylthio)benzylamine, Formic acid |

| Presence of Reactive Oxygen Species (e.g., H₂O₂) | Thioether | Susceptible to oxidation | 4-(Methylsulfinyl)benzylformamide, 4-(Methylsulfonyl)benzylformamide |

Development and Characterization of 4 Methylthiobenzylformamide Derivatives and Analogues

Rational Design Principles for Structural Modification

The rational design of analogues of a parent compound like 4-Methylthiobenzylformamide involves systematic structural modifications to modulate its physicochemical properties. The design principles focus on three primary regions of the molecule: the formamide (B127407) group, the benzyl (B1604629) methylene (B1212753) bridge, and the 4-methylthiophenyl ring.

N-Formamide Group Modification: The hydrogen on the formamide nitrogen can be replaced with various alkyl or aryl groups (R¹). This N-substitution eliminates the hydrogen bond donor capability of the N-H group and introduces steric bulk, which can significantly alter intermolecular interactions and conformational preferences.

Ring Substitution: The 4-methylthio (-SCH₃) group on the phenyl ring is a key site for modification. The electronic properties of the ring can be tuned by introducing other electron-donating or electron-withdrawing substituents at different positions. Furthermore, the sulfur atom itself offers a site for chemical change.

Sulfur Oxidation State: The methylthio group can be oxidized to a methylsulfinyl (sulfoxide, -SOCH₃) or a methylsulfonyl (sulfone, -SO₂CH₃) group. This modification dramatically increases the polarity and hydrogen bond accepting capability of the molecule, which can influence solubility and biological interactions.

Synthetic Routes to Key Analogues

The synthesis of this compound and its analogues can be achieved through established organic chemistry reactions. The primary disconnection is at the amide bond, suggesting a formylation reaction of a corresponding benzylamine (B48309) precursor.

A plausible route to the parent compound, N-(4-(methylthio)benzyl)formamide , would involve the formylation of 4-(methylthio)benzylamine (B1349970) . sigmaaldrich.com This transformation can be accomplished using various reagents. A common laboratory method is the reaction of the amine with formic acid or a mixed anhydride (B1165640) of formic and acetic acid. More recently, catalytic methods using carbon dioxide and a hydrosilane reducing agent have been developed for the N-formylation of amines, including substituted benzylamines, offering a greener alternative. rsc.orgrsc.org

Key Analogues Synthesis:

N-Substituted Formamides: To synthesize N-alkyl or N-aryl derivatives, a secondary amine precursor, such as N-alkyl-4-(methylthio)benzylamine, would be required. These precursors can be prepared via reductive amination of 4-(methylthio)benzaldehyde (B43086) with a primary amine or by N-alkylation of 4-(methylthio)benzylamine.

Ring-Substituted Benzyls: Analogues with different substituents on the aromatic ring would be synthesized from the corresponding substituted benzylamines. For example, a 4-methoxy analogue would be prepared from 4-methoxybenzylamine. The synthesis of these precursor amines often starts from the corresponding substituted benzyl chloride or benzaldehyde. wikipedia.org

Variations in Sulfur Oxidation State: The sulfoxide (B87167) and sulfone analogues can be prepared by controlled oxidation of the parent this compound. Oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) can be used. Stoichiometric control of the oxidant allows for selective formation of the sulfoxide, while an excess typically leads to the sulfone.

A general synthetic scheme is presented below:

(Image depicting the general synthetic pathways to N-(4-(methylthio)benzyl)formamide and its sulfoxide/sulfone analogues from 4-(methylthio)benzylamine.)

Comparative Spectroscopic and Computational Analysis of Derivatives

The characterization of these new derivatives would rely on standard spectroscopic techniques (NMR, IR, and MS) and computational modeling. While experimental data for this compound is not available, its spectral characteristics can be predicted based on data from similar structures like N-benzylformamide. nist.govfoodb.ca

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The spectrum of the parent compound is expected to show a singlet for the methylthio protons (~2.5 ppm), a doublet for the benzylic protons (~4.5 ppm), two doublets for the para-substituted aromatic protons (~7.2-7.4 ppm), and a singlet for the formyl proton (~8.2 ppm). N-substitution would cause the benzylic proton signal to shift and the N-H proton signal to disappear. Oxidation of the sulfur would shift the methyl protons downfield (Sulfoxide: ~2.7 ppm; Sulfone: ~3.1 ppm) and also affect the chemical shifts of the aromatic protons.

¹³C NMR: The carbon spectrum would provide complementary information, with characteristic signals for the methylthio carbon (~15 ppm), benzylic carbon (~45 ppm), aromatic carbons (125-140 ppm), and the formyl carbonyl carbon (~163 ppm).